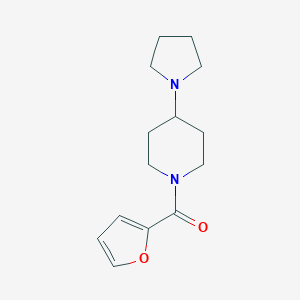![molecular formula C19H25FN2O2 B247270 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane, also known as FUBPAM, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a protein that is involved in the modulation of pain and reward pathways in the brain. FUBPAM has been extensively studied for its potential applications in the field of pain management and addiction treatment.
Wirkmechanismus
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane acts as an agonist of the μ-opioid receptor, which is a protein that is involved in the modulation of pain and reward pathways in the brain. When 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This results in the analgesic and anti-addictive effects of 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane.
Biochemical and physiological effects:
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to produce analgesic effects in animal models of pain, and has also been shown to reduce the reinforcing effects of opioids in animal models of addiction. 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has also been shown to produce sedative effects and to have a low potential for abuse and dependence. Additionally, 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to have a long duration of action, which makes it a promising candidate for the development of long-acting pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane is its potency and selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. Additionally, 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has a long duration of action, which makes it useful for studying the pharmacokinetics of long-acting pain medications. However, one limitation of 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane is its high cost, which may limit its use in some laboratory settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane. One area of interest is the development of long-acting pain medications based on 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane. Another area of interest is the development of anti-addictive medications based on 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane, which could be used to treat opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane, as well as its potential side effects and limitations.
Synthesemethoden
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane can be synthesized using a number of different methods, including the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the addition of azepane. Another method involves the reaction of 4-fluorobenzoyl chloride with N-benzylpiperazine, followed by the addition of azepane. Both of these methods have been shown to yield high purity and high yield 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane.
Wissenschaftliche Forschungsanwendungen
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential applications in the field of pain management and addiction treatment. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is a protein that is involved in the modulation of pain and reward pathways in the brain. 1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to produce analgesic effects in animal models of pain, and has also been shown to reduce the reinforcing effects of opioids in animal models of addiction.
Eigenschaften
Produktname |
1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Molekularformel |
C19H25FN2O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
azepan-1-yl-[1-(4-fluorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25FN2O2/c20-17-9-7-15(8-10-17)18(23)22-13-5-6-16(14-22)19(24)21-11-3-1-2-4-12-21/h7-10,16H,1-6,11-14H2 |
InChI-Schlüssel |
CRXYBYTXMYCTQB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)

![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)